

X-ray Crystallography of Pyrazole Carboxylate Compounds: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the X-ray crystallography of pyrazole carboxylate compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the structural analysis, synthesis, and biological significance of this important class of molecules. Pyrazole carboxylates are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^{[1][2]} Their therapeutic potential is often intrinsically linked to their three-dimensional structure, making X-ray crystallography an indispensable tool for their study and development.

Crystallographic Data of Pyrazole Carboxylate Derivatives

The precise determination of molecular geometry, conformation, and intermolecular interactions through single-crystal X-ray diffraction is paramount for understanding the structure-activity relationships (SAR) of pyrazole carboxylate compounds. This section presents a summary of crystallographic data for a selection of pyrazole carboxylate derivatives, offering a comparative look at their structural parameters.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Ref.
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate	C ₁₁ H ₁₀ N ₂ O ₃	Monoclinic	P2 ₁ /c	9.5408(16)	9.5827(16)	11.580(2)	105.838(3)	1018.5(3)	4	[3]
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate	C ₇ H ₇ F ₃ N ₂ O ₂	Monoclinic	P2 ₁ /m	6.8088(8)	6.7699(9)	9.9351(12)	105.416(3)	441.48(9)	2	
4-Chloro-1H-pyrazole-3-carboxylic acid	C ₄ H ₃ ClN ₂ O ₂	Monoclinic	C2/c	25.4370(17)	6.9155(5)	13.0629(7)	110.558(6)	2151.6(3)	16	
Pyrazole-1H-1,2,4-triazole-5-carboxylic acid	C ₅ H ₄ N ₂ O ₄	Triclinic	P-1	6.837(2)	7.359(2)	7.780(2)	71.93(3)	354.9(2)	2	[4]

3,5- H₂O
dicarb
oxylic
acid
mono
hydra
te

Ethyl
1-(4-
methy
lphen
yl)-5-
pheny

l-4- C₂₅H₂
pheny 2N₂O₄
lsulfo S
nyl-
1H-
pyraz
ole-3-
carbo
xylate

Triclin
ic

P-1

7.244
0(3)

11.07
98(5)

14.82
47(5)

87.77
3(3)

1096.
36(8)

2

[\[5\]](#)

3-											
Methy											
l-1-											
pheny											
l-5-											
(1H-											
pyrrol					15.17		93.61	1267.			
-1-	C ₁₅ H ₁₁	Mono		9.580	20(13	8.737	80(11	46(19	4		[6]
yl)-1H	₃ N ₃ O	clinic	P2 ₁ /c	7(8))	0(8)))			
-											
pyraz											
ole-4-											
carbal											
dehyd											
e											

Experimental Protocols: Synthesis and Crystallization

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. This section outlines established protocols for the synthesis of pyrazole carboxylate cores and general guidance on their crystallization.

Synthesis of Pyrazole Carboxylate Derivatives

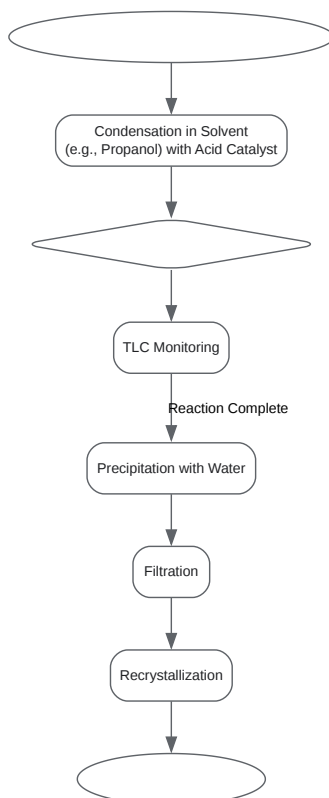
Two of the most prevalent methods for synthesizing the pyrazole ring are the Knorr pyrazole synthesis and the Vilsmeier-Haack reaction.

This classical method involves the condensation of a β -dicarbonyl compound with a hydrazine derivative.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Protocol: Synthesis of a Pyrazolone from a β -Ketoester and Hydrazine Hydrate[\[7\]](#)

- **Reaction Setup:** In a suitable reaction vessel, combine the β -ketoester (e.g., ethyl benzoylacetate, 1.0 equivalent) and hydrazine hydrate (2.0 equivalents).

- Solvent and Catalyst: Add a suitable solvent, such as 1-propanol, and a catalytic amount of glacial acetic acid.
- Heating: Heat the reaction mixture to approximately 100°C with stirring for 1-2 hours.
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Once the starting material is consumed, add water to the hot reaction mixture to induce precipitation.
- Isolation: Allow the mixture to cool to room temperature while stirring. Collect the precipitated product by vacuum filtration.
- Purification: Wash the collected solid with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).



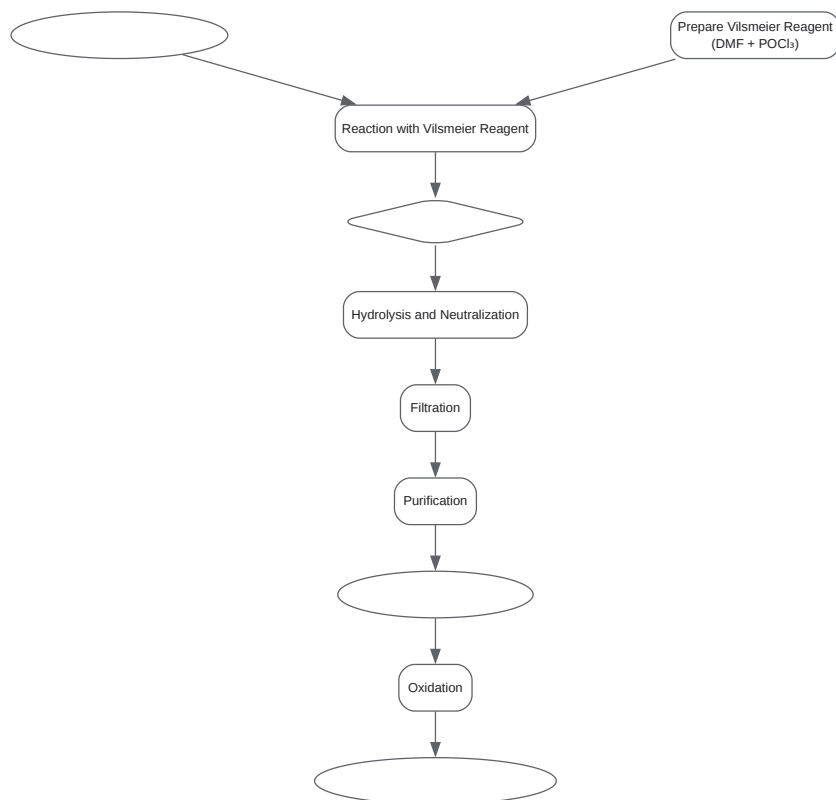
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Knorr Pyrazole Synthesis Workflow

This reaction is a versatile method for the formylation of activated aromatic and heterocyclic compounds, including pyrazoles, which can then be converted to carboxylates.^{[10][11][12][13][14]}

Protocol: Synthesis of a Pyrazole-4-carbaldehyde^[14]

- **Reagent Preparation:** Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl_3) dropwise to N,N-dimethylformamide (DMF) at 0°C with stirring.
- **Reactant Addition:** Add the substituted hydrazine to the pre-formed Vilsmeier reagent.
- **Heating:** Heat the reaction mixture under reflux for several hours.
- **Hydrolysis:** Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution) to precipitate the product.
- **Isolation:** Collect the crude product by filtration.
- **Purification:** Purify the pyrazole-4-carbaldehyde by column chromatography or recrystallization. This aldehyde can then be oxidized to the corresponding carboxylic acid using standard procedures.



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Vilsmeier-Haack Synthesis Workflow

Single Crystal Growth

Obtaining diffraction-quality single crystals is often a trial-and-error process. The following are general techniques applicable to pyrazole carboxylate compounds.

General Protocol for Crystallization

- **Solvent Selection:** Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature. Common solvents include ethanol, methanol, acetonitrile, and toluene.^[15]
- **Slow Evaporation:** Allow the solvent to evaporate slowly at room temperature. The container should be loosely covered to control the rate of evaporation.

- **Slow Cooling:** Prepare a saturated solution of the compound at a higher temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
- **Vapor Diffusion:** Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
- **Crystal Harvesting:** Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

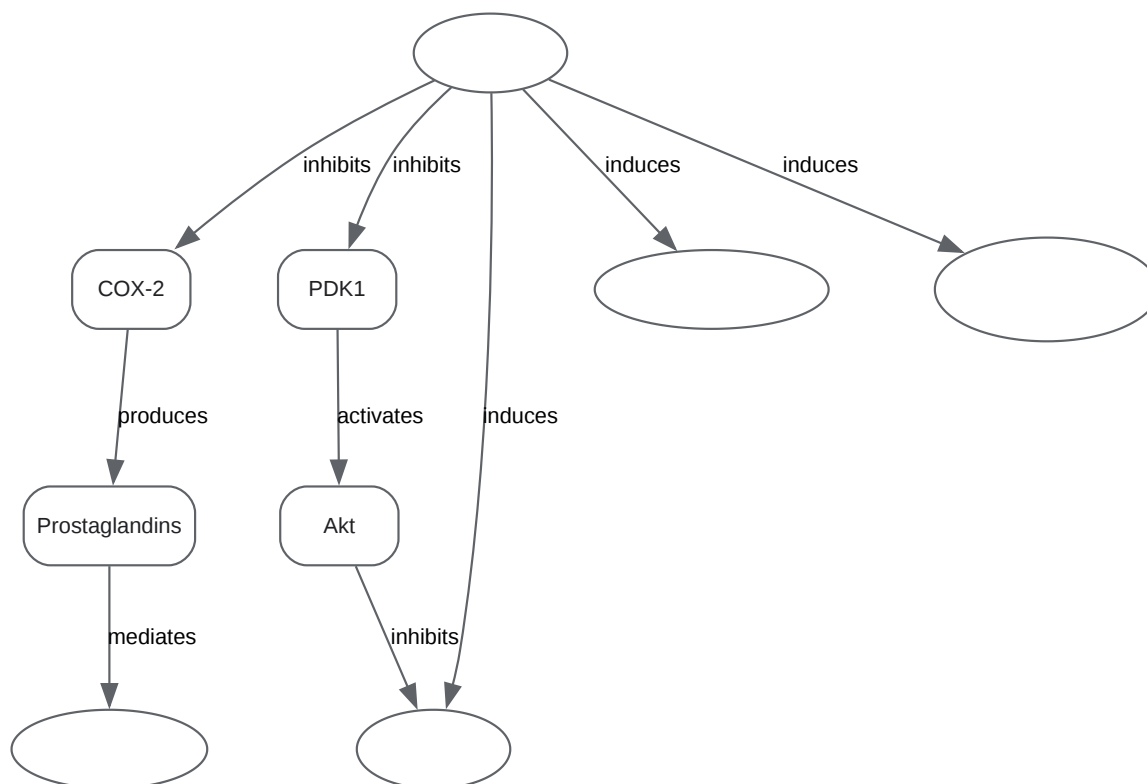
Biological Activity and Signaling Pathways

Many pyrazole carboxylate derivatives exhibit their biological effects by interacting with specific protein targets, thereby modulating cellular signaling pathways. A prominent example is the selective COX-2 inhibitor, celecoxib.

Anti-inflammatory and Anticancer Mechanisms of Celecoxib

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.^[10] This selective inhibition blocks the production of prostaglandins, which are key mediators of inflammation and pain.^[10] Beyond its anti-inflammatory effects, celecoxib has demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.^{[1][7]}

The anticancer effects of celecoxib and its analogs are often linked to their influence on key signaling pathways, such as the PTEN/Akt and MAPK pathways.^{[1][7][16]}

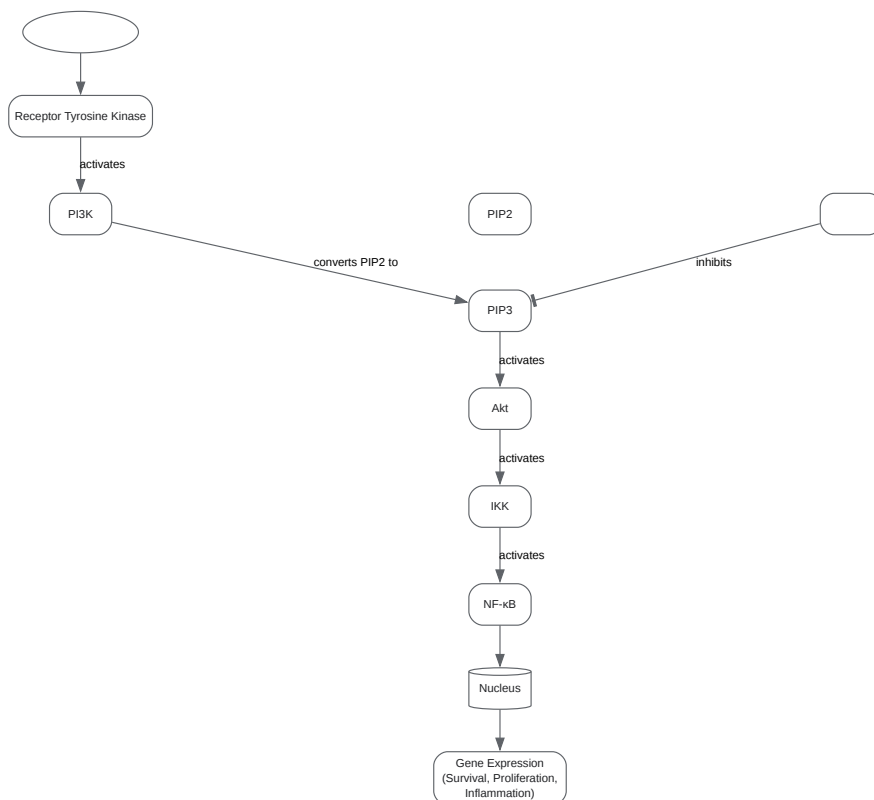


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Simplified Signaling Pathway of Celecoxib

Role of the PTEN/Akt/NF- κ B Signaling Pathway

The PTEN/Akt/NF- κ B pathway is a critical regulator of cell survival, proliferation, and inflammation.[11][17][18][19][20] Dysregulation of this pathway is a hallmark of many cancers. Some pyrazole derivatives have been shown to exert their anticancer effects by modulating this pathway. PTEN acts as a tumor suppressor by negatively regulating the PI3K/Akt signaling cascade.[17][19] Activation of Akt can lead to the activation of the transcription factor NF- κ B, which promotes the expression of genes involved in cell survival and inflammation.[18]



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Overview of the PTEN/Akt/NF-κB Pathway

In conclusion, the structural elucidation of pyrazole carboxylate compounds through X-ray crystallography provides invaluable information for understanding their chemical properties and biological activities. This guide has offered a foundational overview of the crystallographic data, synthetic methodologies, and key signaling pathways associated with this versatile class of molecules, aiming to support the ongoing research and development in this critical area of medicinal chemistry.

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